
4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide, also known as COPP, is a chemical compound that has been extensively researched due to its potential applications in various fields. COPP is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.
Mécanisme D'action
The mechanism of action of 4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can lead to apoptosis in cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter levels. In addition, this compound has been shown to have antioxidant activity, which can protect cells from oxidative stress. Furthermore, this compound has been shown to have anti-inflammatory activity, which can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has several advantages for lab experiments, including its potent activity against cancer cells and bacteria, as well as its ability to inhibit enzyme activity. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be considered when designing experiments using this compound.
Orientations Futures
There are several future directions for research on 4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide, including the investigation of its potential applications in drug development, the optimization of its synthesis methods, and the elucidation of its mechanism of action. Furthermore, the development of novel derivatives of this compound with improved solubility and reduced toxicity is an area of active research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo is necessary to determine its potential as a therapeutic agent.
Méthodes De Synthèse
4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide can be synthesized using various methods, including the reaction of 4-chlorobenzohydrazide with acetylacetone and benzaldehyde, as well as the reaction of 4-chlorobenzohydrazide with chalcone. These methods have been optimized to obtain high yields of this compound with good purity. The synthesis of this compound has been confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been extensively investigated for its potential applications in various fields, including cancer research, antimicrobial activity, and enzyme inhibition. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its antimicrobial activity, where it has shown potent activity against various bacteria and fungi. Furthermore, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Propriétés
IUPAC Name |
4-chloro-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-8-6-13(7-9-14)16(21)19-18-11-10-15(20)12-4-2-1-3-5-12/h1-11,18H,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFVGSZWIKRER-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

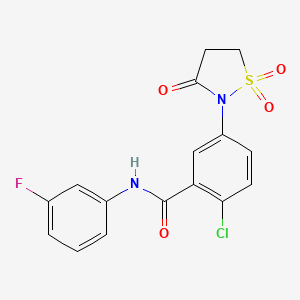
![N-[2-(4-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5014367.png)
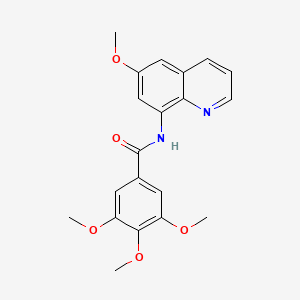
![[3-(acetylamino)-1-adamantyl]methyl nitrate](/img/structure/B5014384.png)
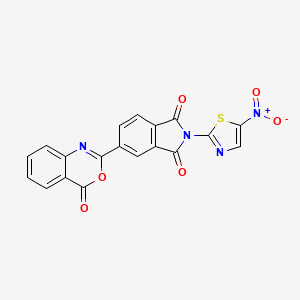

![methyl 4-{[(3,4-difluorophenyl)amino]methyl}benzoate](/img/structure/B5014405.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5014410.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5014418.png)
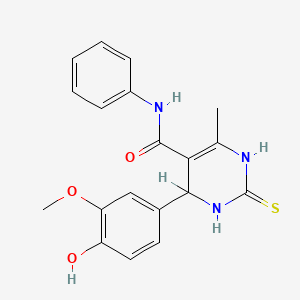

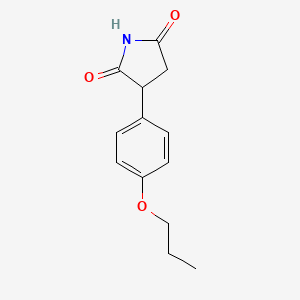
![tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate)](/img/structure/B5014444.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5014451.png)